

molecular weight of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B1367521

[Get Quote](#)

An In-Depth Technical Guide to **1-Methyl-1H-pyrazole-3-sulfonyl chloride**: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining the aromatic pyrazole ring with a highly reactive sulfonyl chloride moiety, makes it a crucial intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and core applications, with a particular focus on its role in drug discovery. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights, offering detailed experimental protocols and safety guidelines to enable its effective and safe utilization in a laboratory setting.

Physicochemical Properties and Characterization

1-Methyl-1H-pyrazole-3-sulfonyl chloride is an organic compound characterized by a five-membered pyrazole ring, N-methylated at position 1, and bearing a sulfonyl chloride group at position 3.^[1] This arrangement confers specific reactivity and properties that are highly valuable in organic synthesis. The electrophilic nature of the sulfur atom in the sulfonyl chloride

group is the primary driver of its synthetic utility, allowing for facile reactions with a wide array of nucleophiles.

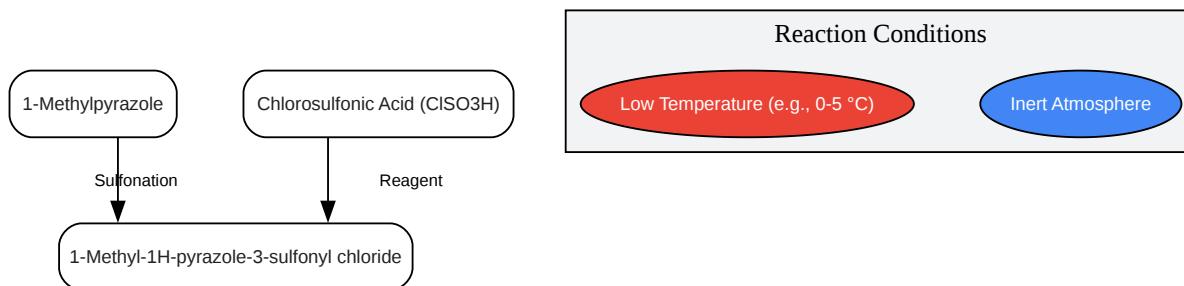
Key Properties

The fundamental physicochemical properties of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** are summarized in the table below, compiled from authoritative chemical databases and supplier information.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ CIN ₂ O ₂ S	[1][2][3]
Molecular Weight	180.61 g/mol	[3][4]
CAS Number	89501-90-6	[1][2][3]
Appearance	Colorless to light yellow liquid	[5]
Density	1.605 g/cm ³	[1]
Boiling Point	295.7 °C at 760 mmHg	[1]
Flash Point	132.6 °C	[1]
Refractive Index	1.622	[1]

Spectroscopic Characterization

Structural confirmation and purity assessment of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** rely on standard spectroscopic techniques. While specific spectra are dependent on experimental conditions, the expected characteristic signals are:


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the methyl group protons and the protons on the pyrazole ring.
- Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride group is typically confirmed by strong, characteristic absorption bands for the S=O asymmetric and symmetric stretches, generally appearing around 1350–1400 cm⁻¹.[6]

Synthesis and Mechanistic Insights

The synthesis of pyrazole sulfonyl chlorides is a critical process for their application in further chemical synthesis. The general strategy involves the formation of the pyrazole core followed by the introduction of the sulfonyl chloride functional group.

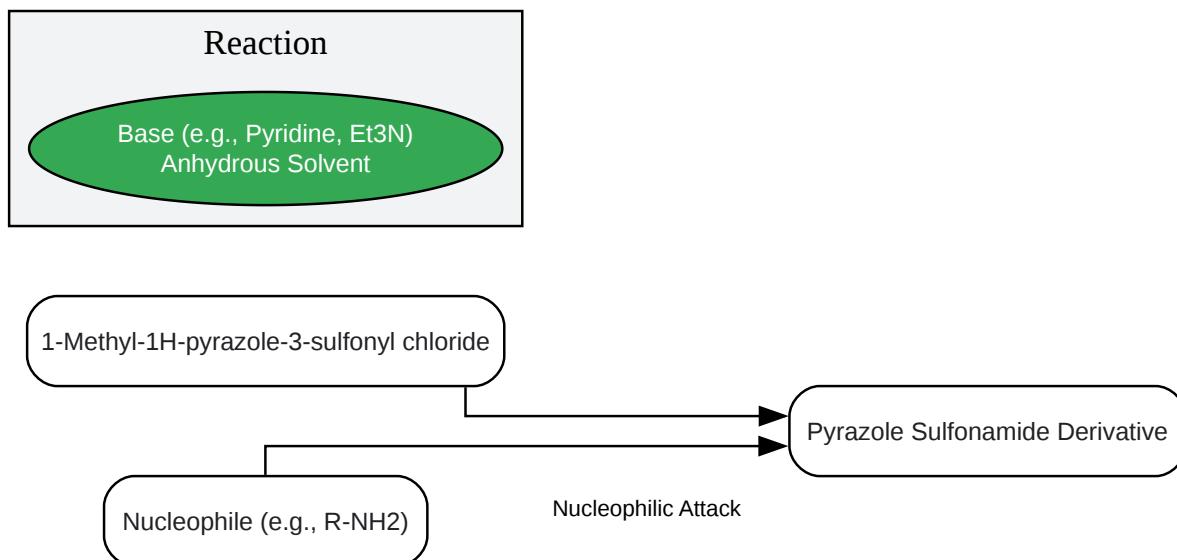
Synthetic Pathway Overview

A common method for producing **1-Methyl-1H-pyrazole-3-sulfonyl chloride** involves the direct sulfonation of 1-methylpyrazole.^[5] This is typically achieved using a strong sulfonating agent like chlorosulfonic acid. The choice of this reagent is critical; its high reactivity ensures the introduction of the $-\text{SO}_2\text{Cl}$ group onto the electron-rich pyrazole ring. The reaction is highly exothermic and must be performed at low temperatures to prevent side reactions and degradation of the starting material.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Methyl-1H-pyrazole-3-sulfonyl chloride**.

Experimental Protocol: Synthesis


This protocol is a representative example based on established chemical principles for sulfonation.

- Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place 1-methylpyrazole in a suitable anhydrous solvent (e.g., dichloromethane).

- Cooling: Cool the reaction mixture to 0–5 °C using an ice bath. Maintaining this low temperature is crucial to control the reaction's exothermicity.
- Reagent Addition: Add chlorosulfonic acid dropwise to the cooled solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Quenching: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product.
- Extraction & Purification: Extract the aqueous mixture with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Chemical Reactivity and Core Applications

The synthetic versatility of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** stems from the high reactivity of the sulfonyl chloride group. It is a potent electrophile that readily reacts with nucleophiles, most notably amines, to form stable sulfonamide linkages.^[6] This reaction is a cornerstone of medicinal chemistry for connecting different molecular fragments.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for sulfonamide formation.

Application in Drug Discovery

The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.^[7]

- Glucokinase Activators: **1-Methyl-1H-pyrazole-3-sulfonyl chloride** serves as a key intermediate in the synthesis of glucokinase activators.^[1] These compounds are investigated for the treatment of type 2 diabetes by enhancing glucose sensing and insulin secretion.^[1]
- NAAA Inhibitors: In the search for novel anti-inflammatory agents, pyrazole sulfonamides derived from related sulfonyl chlorides have been identified as potent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).^[8]
- Anticancer Agents: The development of novel pyrazole-sulfonamide hybrids is an active area of research for discovering new anticancer therapies.^[9]

Experimental Protocol: Sulfonamide Synthesis

The following protocol details a general, self-validating procedure for the synthesis of a sulfonamide, a common application for this reagent in a drug discovery setting.

- Setup: To a solution of a primary or secondary amine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add a suitable base such as triethylamine or pyridine (1.5 eq).
- Reagent Addition: Cool the mixture to 0 °C and add a solution of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** (1.1 eq) in anhydrous dichloromethane dropwise.
- Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new, less polar spot (on silica TLC) and a mass corresponding to the expected product confirms reaction progress.

- **Workup:** Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
- **Purification and Confirmation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety, Handling, and Storage

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a reactive and hazardous chemical that requires strict safety protocols.

GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed.[10]
H314	Causes severe skin burns and eye damage.[3] [11]
H319	Causes serious eye irritation.[10]
H335	May cause respiratory irritation.[10][11]

- **Additional Hazards:** Reacts violently with water, liberating toxic hydrogen chloride gas.[4][11]

Handling and Storage Recommendations

- **Personal Protective Equipment (PPE):** Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[10][11]
- **Storage:** Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] The recommended storage temperature is 2-8 °C in a dry, well-ventilated area away from incompatible materials.[1]

- Incompatibilities: Avoid contact with water, bases, strong oxidizing agents, and amines, as these can trigger violent or hazardous reactions.[\[4\]](#)
- Spill & First Aid: In case of skin or eye contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[\[4\]](#)[\[11\]](#) If inhaled, move to fresh air.[\[11\]](#)

Conclusion and Future Outlook

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a high-value reagent for the synthesis of complex molecules, particularly in the field of drug discovery. Its predictable reactivity and the biological significance of the resulting pyrazole-sulfonamide derivatives ensure its continued importance. Future research will likely focus on expanding its applications, developing more sustainable and green synthetic routes, and exploring novel derivatives with enhanced biological activity.[\[6\]](#)

References

- BioOrganics. **1-Methyl-1H-pyrazole-3-sulfonyl Chloride**. [\[Link\]](#)
- LookChem. Cas 89501-90-6, **1-METHYL-1H-PYRAZOLE-3-SULFONYL CHLORIDE**. [\[Link\]](#)
- PubChem. **1-Methyl-1H-pyrazole-3-sulfonyl chloride**. [\[Link\]](#)
- ChemBK. **1-Methyl-1H-pyrazole-3-sulfonyl chloride**. [\[Link\]](#)
- PubChem. 1-Methyl-1H-pyrazole-5-sulfonyl chloride. [\[Link\]](#)
- Fisher Scientific. SAFETY DATA SHEET: **1-Methyl-1H-pyrazole-3-sulfonyl chloride**. [\[Link\]](#)
- Aaron Chemicals LLC. Safety Data Sheet: 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-. [\[Link\]](#)
- AbacipharmTech. **1-Methyl-1H-pyrazole-3-sulfonyl chloride**. [\[Link\]](#)
- National Institutes of Health (NIH). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [\[Link\]](#)
- PubMed Central (PMC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. BioOrganics [bioorganics.biz]
- 3. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5CIN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride () for sale [vulcanchem.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aaronchem.com [aaronchem.com]
- 11. fishersci.ca [fishersci.ca]
- To cite this document: BenchChem. [molecular weight of 1-Methyl-1H-pyrazole-3-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367521#molecular-weight-of-1-methyl-1h-pyrazole-3-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com